

8-(Hydroxyamino)-8-oxooctanoic acid compared to suberoylanilide hydroxamic acid (SAHA)

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Compound of Interest		
Compound Name:	8-(Hydroxyamino)-8-oxooctanoic acid	
Cat. No.:	B3047937	Get Quote

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[11] Synthesis and Biological Evaluation of Novel Suberoylanilide Hydroxamic Acid (SAHA) Derivatives as Potent Antitumor Agents - PMC (2013-05-23) Suberoylanilide hydroxamic acid (SAHA, vorinostat) is the first histone deacetylase inhibitor (HDACi) that has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). However, its weak activity against solid tumors and some un-ignorable side effects have limited its further application. In this study, we have designed and synthesized a series of novel SAHA derivatives and evaluated their biological activities. The results showed that most of the compounds exhibited more potent anti-proliferative activities than SAHA against a panel of human cancer cell lines. In particular, compound 13b exhibited the best anti-proliferative activities against these cell lines with IC50 values of 0.28–0.83 μ M, which were 4–10 times more potent than SAHA. In addition, compound 13b showed more potent HDAC inhibitory activity and better apoptosis-inducing effect than SAHA. Furthermore, compound 13b could remarkably increase the acetylation levels of histone H3 and α -tubulin in A549 cells. ... (2013-05-23) The general procedure for the synthesis of compounds 13a–f. To a solution of 12 (1 mmol) in 15 mL of dry CH2Cl2 was added oxalyl chloride (2 mmol), followed by two drops of DMF. The mixture was







stirred for 2 h at room temperature. The solvent was removed under vacuum and the residue was dissolved in 15 mL of dry CH2Cl2. The solution was added dropwise to a solution of substituted aniline (1 mmol) and Et3N (2 mmol) in 15 mL of dry CH2Cl2 at 0 °C. The mixture was stirred at room temperature overnight and then washed with 1 N HCl and saturated NaHCO3 solution. ... (2013-05-23) The general procedure for the synthesis of compounds 12. To a solution of 11 (1 mmol) in 15 mL of dry CH2Cl2 was added oxalyl chloride (2 mmol), followed by two drops of DMF. The mixture was stirred for 2 h at room temperature. The solvent was removed under vacuum and the residue was dissolved in 15 mL of dry CH2Cl2. The solution was added dropwise to a solution of O-(trimethylsilyl)hydroxylamine (1.2 mmol) and Et3N (2 mmol) in 15 mL of dry CH2Cl2 at 0 °C. The mixture was stirred at room temperature overnight and then washed with 1 N HCl and saturated NaHCO3 solution. ... (2013-05-23) Suberoylanilide hydroxamic acid (SAHA, vorinostat) is the first histone deacetylase inhibitor (HDACi) that has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). However, its weak activity against solid tumors and some un-ignorable side effects have limited its further application. In this study, we have designed and synthesized a series of novel SAHA derivatives and evaluated their biological activities. The results showed that most of the compounds exhibited more potent anti-proliferative activities than SAHA against a panel of human cancer cell lines. ... (2013-05-23) General procedure for the synthesis of compounds 11. To a solution of suberic acid (10 mmol) in 50 mL of dry THF was added CDI (12 mmol). The mixture was stirred for 2 h at room temperature. Then, a solution of substituted aniline (10 mmol) in 20 mL of dry THF was added dropwise. The mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in 100 mL of EtOAc. The solution was washed with 1 N HCl and saturated NaHCO3 solution. 12

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[3ox] 52 https:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/## A Comparative Analysis of **8-(Hydroxyamino)-8-oxooctanoic Acid** and Suberoylanilide Hydroxamic Acid (SAHA) as



Histone Deacetylase Inhibitors

For Immediate Release

[City, State] – A comprehensive comparative guide on two prominent histone deacetylase (HDAC) inhibitors, **8-(Hydroxyamino)-8-oxooctanoic acid** and Suberoylanilide Hydroxamic Acid (SAHA), has been published to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping properties. This guide provides a detailed analysis of their chemical structures, mechanisms of action, and therapeutic potential, supported by experimental data.

Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the reactivation of silenced tumor suppressor genes. This mechanism has established HDAC inhibitors as a promising therapeutic strategy for various cancers and other diseases.

At a Glance: Chemical and Physical Properties

A fundamental comparison of **8-(Hydroxyamino)-8-oxooctanoic acid** and SAHA begins with their chemical and physical properties, which influence their biological activity and pharmacokinetic profiles.

Property	8-(Hydroxyamino)-8- oxooctanoic acid	Suberoylanilide Hydroxamic Acid (SAHA)
Molecular Formula	C8H15NO4	C14H20N2O3
Molecular Weight	189.21 g/mol	264.32 g/mol
CAS Number	149647-86-9	149647-78-9
Synonyms	Octanoic acid, 8- (hydroxyamino)-8-oxo-	Vorinostat, N-hydroxy-N'- phenyloctanediamide
Structure	A linear aliphatic hydroxamic acid	An aromatic hydroxamic acid



Mechanism of Action: Targeting Histone Deacetylases

Both **8-(Hydroxyamino)-8-oxooctanoic acid** and SAHA function as HDAC inhibitors, but their specificities and potencies can differ. The core mechanism involves the chelation of a zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity. This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene transcription.

SAHA, also known as Vorinostat, is a potent, broad-spectrum HDAC inhibitor, targeting class I, II, and IV HDACs. It has been shown to inhibit HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. This broad activity profile contributes to its pleiotropic effects, including cell cycle arrest, induction of apoptosis, and differentiation in various cancer cells.

While less extensively characterized in publicly available literature, **8-(Hydroxyamino)-8-oxooctanoic acid** also possesses the characteristic hydroxamic acid moiety essential for HDAC inhibition. Its simpler, aliphatic structure compared to the bulkier aromatic structure of SAHA may influence its isoform selectivity and pharmacokinetic properties. Further research is needed to fully elucidate its specific HDAC isoform inhibition profile and compare its potency directly with SAHA across a range of cancer cell lines.



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Caption: General signaling pathway of HDAC inhibition.

Comparative Efficacy and Therapeutic Applications

SAHA (Vorinostat) is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL). Its clinical utility has been demonstrated in patients with progressive, persistent, or recurrent disease. Furthermore, preclinical and clinical studies are exploring its potential in



treating other malignancies, including glioblastoma, non-small-cell lung carcinoma, and as a latency-reversing agent for HIV.

The therapeutic applications of **8-(Hydroxyamino)-8-oxooctanoic acid** are not as well-documented in mainstream scientific literature. However, its structural similarity to other known HDAC inhibitors suggests potential as an anticancer agent. Further in-vitro and in-vivo studies are necessary to establish its efficacy and potential therapeutic niches.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific HDAC isoforms.

Procedure:

- Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) are incubated with a fluorogenic acetylated peptide substrate.
- Serial dilutions of the test compounds (8-(Hydroxyamino)-8-oxooctanoic acid and SAHA)
 are added to the reaction mixture.
- The reaction is initiated by the addition of the substrate and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
- A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- Fluorescence is measured using a microplate reader.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)



Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Procedure:

- Cancer cells (e.g., a panel of human cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blot Analysis for Histone Acetylation

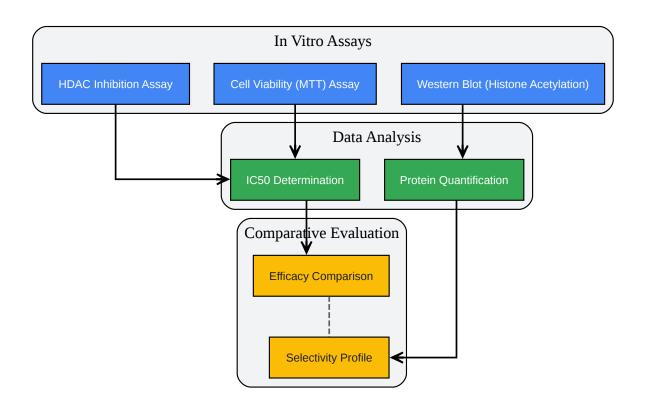
Objective: To evaluate the effect of the compounds on the acetylation levels of histones in cells.

Procedure:

- Cancer cells are treated with the test compounds for a specified time.
- Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin).
- The membrane is washed and incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: Workflow for the comparative evaluation of HDAC inhibitors.

Conclusion

SAHA is a well-established, broad-spectrum HDAC inhibitor with proven clinical efficacy in CTCL and potential for broader applications. **8-(Hydroxyamino)-8-oxooctanoic acid**, while



sharing the key pharmacophore for HDAC inhibition, requires further investigation to fully characterize its biological activity, isoform selectivity, and therapeutic potential. This guide provides a foundational comparison and the necessary experimental framework to encourage and facilitate such research, ultimately contributing to the development of more effective and selective epigenetic therapies.

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